Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Description

Chemical Identity and Structural Features

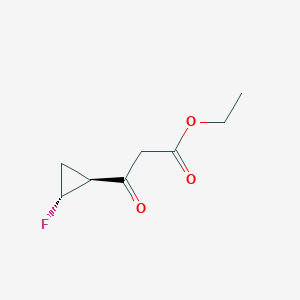

This compound possesses the molecular formula C8H11FO3 with a precise molecular weight of 174.17 grams per mole. The compound exhibits a complex stereochemical arrangement, with its complete International Union of Pure and Applied Chemistry nomenclature being ethyl 3-((1S,2R)-2-fluorocyclopropyl)-3-oxopropanoate, reflecting the specific spatial orientation of substituents around the cyclopropane ring. Alternative stereochemical variants exist, including the (1S,2S) configuration, indicating the importance of stereochemistry in defining the compound's properties and potential applications.

The molecular architecture features several key structural elements that contribute to its chemical behavior and potential utility. The cyclopropane ring system, substituted with a fluorine atom at the 2-position, creates a highly strained three-membered ring that imparts unique reactivity characteristics. The trans-relationship between the fluorine substituent and the carbonyl-containing side chain establishes specific electronic and steric interactions that influence the molecule's overall properties. The ethyl ester functionality provides additional synthetic versatility, allowing for further chemical modifications and serving as a protecting group for the carboxylic acid moiety.

Physical property data reveals important characteristics for practical handling and application. The compound presents as a yellow to brown liquid under standard conditions, with storage requirements typically maintained at temperatures between 2-8 degrees Celsius to ensure stability. The calculated flash point of 86.2 plus or minus 19.4 degrees Celsius and boiling point of 222.8 plus or minus 30.0 degrees Celsius at 760 millimeters of mercury provide essential safety and handling information. Additional computed properties include a density of 1.2 plus or minus 0.1 grams per cubic centimeter and a vapor pressure of 0.1 plus or minus 0.4 millimeters of mercury at 25 degrees Celsius.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C8H11FO3 | - |

| Molecular Weight | 174.17 | g/mol |

| Physical State | Yellow to brown liquid | - |

| Flash Point | 86.2 ± 19.4 | °C |

| Boiling Point | 222.8 ± 30.0 | °C at 760 mmHg |

| Density | 1.2 ± 0.1 | g/cm³ |

| Vapor Pressure | 0.1 ± 0.4 | mmHg at 25°C |

Historical Context in Organofluorine Chemistry

The development of fluorinated cyclopropane compounds like this compound represents a significant milestone in the evolutionary trajectory of organofluorine chemistry, a field that began its formal development in the early nineteenth century. The foundation of organofluorine chemistry can be traced to 1835, when Dumas and Péligot first synthesized an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the groundwork for what would eventually become one of the most important areas of synthetic organic chemistry.

The historical progression of organofluorine chemistry experienced dramatic acceleration during World War II, driven by the demands of the Manhattan Project for uranium hexafluoride-compatible materials. This period witnessed the development of crucial fluorination methodologies, including the metallic fluoride process utilizing cobalt trifluoride and the electrochemical fluorination process invented by Simons. These advances provided the technological foundation necessary for synthesizing complex fluorinated molecules with precise structural control, ultimately enabling the preparation of sophisticated compounds such as fluorinated cyclopropanes.

The emergence of fluorocyclopropane chemistry represents a more recent development in this historical continuum, reflecting advances in both synthetic methodology and understanding of fluorine's effects on molecular properties. The recognition that fluorine substitution in cyclopropane systems can dramatically alter chemical reactivity and biological activity has driven intensive research into these specialized molecular frameworks. Modern synthetic approaches to fluorocyclopropanes have benefited from decades of accumulated knowledge in organofluorine chemistry, including improved fluorination reagents, better understanding of stereochemical control, and enhanced appreciation for the unique properties that fluorine imparts to organic molecules.

Significance of Fluorocyclopropane Moieties in Medicinal Chemistry

Fluorocyclopropane moieties have emerged as valuable structural elements in medicinal chemistry due to their ability to modulate the pharmacological properties of bioactive molecules through distinctive electronic and steric effects. Research has demonstrated that incorporation of fluorinated cyclopropane systems into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-fluorinated counterparts. The trans-fluorine effect observed in these systems provides a mechanism for fine-tuning molecular interactions with biological targets, offering medicinal chemists a powerful tool for lead optimization.

A compelling case study illustrating the potential of fluorocyclopropane modifications involves the development of fluorinated analogs of cabozantinib, a clinically approved kinase inhibitor used in cancer therapy. Investigation of the trans-fluorine effect in diethyl 2-fluorocyclopropane-1,1-dicarboxylate led to the diastereoselective synthesis of fluorocyclopropyl analogs of this important therapeutic agent. The resulting trans-fluoro analog demonstrated improved inhibitory activity against c-Met enzymatic function, with subsequent chiral separation revealing that one enantiomer exhibited more than three-fold higher selectivity toward liver cancer cells compared to non-cancerous cells when contrasted with the parent drug.

Further evidence for the medicinal chemistry value of fluorocyclopropane systems comes from research into serotonin 5-HT2C receptor agonists, where fluorinated cyclopropane derivatives were designed to enhance drug-like properties. These studies revealed that introduction of fluorine atoms into cyclopropane rings can improve calculated lipophilicity and blood-brain barrier penetration parameters, critical factors for central nervous system drug development. The synthetic accessibility of these compounds through transition metal-catalyzed cycloaddition reactions of aromatic vinyl fluorides has made such modifications increasingly attractive for pharmaceutical applications.

The broader significance of fluorocyclopropane moieties extends beyond individual case studies to represent a general strategy for molecular optimization in drug discovery. The unique combination of ring strain, fluorine's electronegativity, and stereochemical complexity provides multiple avenues for modulating biological activity. Despite the synthetic challenges associated with constructing these molecular frameworks, the demonstrated benefits in terms of improved pharmacological profiles continue to drive research interest and development of new synthetic methodologies for accessing fluorocyclopropane-containing compounds.

| Application Area | Key Benefits | Example Compounds |

|---|---|---|

| Kinase Inhibitors | Enhanced selectivity and potency | Fluorinated cabozantinib analogs |

| Central Nervous System Drugs | Improved brain penetration | 5-HT2C receptor agonists |

| General Drug Discovery | Fine-tuning of pharmacological properties | Various fluorocyclopropane derivatives |

Properties

IUPAC Name |

ethyl 3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEXZXHWDVGSCK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1C[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluorocyclopropyl Intermediate

The fluorocyclopropyl moiety is commonly prepared by fluorination of cyclopropyl precursors or via cyclopropanation reactions involving fluorinated reagents.

- One approach involves the treatment of cyclopropyl derivatives with electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the 2-position.

- Alternatively, cyclopropanation of fluoroalkenes using diazo compounds or Simmons–Smith-type reagents can generate the fluorocyclopropyl ring.

Formation of the Ethyl 3-oxopropanoate Backbone

Ethyl 3-oxopropanoate derivatives can be synthesized via esterification of 3-oxopropanoic acid or by selective oxidation of ethyl 3-hydroxypropanoate.

- Controlled oxidation methods using reagents such as PCC (pyridinium chlorochromate) or Swern oxidation are employed to obtain the ketone functionality without overoxidation.

- Esterification is typically performed under acidic catalysis or via acid chloride intermediates.

Coupling of Fluorocyclopropyl Group to Keto-Ester

The key step is the attachment of the fluorocyclopropyl substituent to the keto-ester backbone, which can be achieved via:

- Nucleophilic substitution reactions where a fluorocyclopropyl organometallic reagent (e.g., organolithium or Grignard reagent) reacts with ethyl 3-oxopropanoate.

- Enolate alkylation strategies where the enolate of ethyl 3-oxopropanoate is reacted with a suitable fluorocyclopropyl halide or equivalent electrophile.

Stereochemical Control

The trans configuration is achieved by:

- Using chiral auxiliaries or catalysts to direct the stereochemistry during the ring formation or coupling steps.

- Employing temperature control and solvent effects to favor the trans isomer.

- Purification techniques such as chiral chromatography to isolate the desired stereoisomer.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclopropyl precursor + Selectfluor (electrophilic fluorinating agent) | Fluorination at 2-position of cyclopropyl ring | 2-fluorocyclopropyl intermediate |

| 2 | Ethyl 3-hydroxypropanoate + PCC oxidation | Oxidation to ethyl 3-oxopropanoate | Keto-ester backbone |

| 3 | 2-fluorocyclopropyl lithium + ethyl 3-oxopropanoate | Nucleophilic addition to keto-ester | Coupled intermediate |

| 4 | Chiral catalyst, low temperature | Stereoselective trans isomer formation | This compound |

| 5 | Purification by column chromatography | Isolation of pure product | Final compound with >95% purity |

Data and Research Findings

- Purity of the final compound is typically above 95%, as confirmed by chromatographic and spectroscopic methods (e.g., NMR, HPLC).

- Storage conditions recommend 2-8 °C to maintain stability.

- The fluorocyclopropyl intermediate synthesis and subsequent coupling are sensitive to moisture and require anhydrous conditions.

- The stereochemical outcome is highly dependent on reaction temperature and catalyst choice, with lower temperatures favoring trans isomer selectivity.

Patents and Industrial Preparation Insights

- Patents related to fluorocyclopropyl ester synthesis emphasize the use of specific fluorinating agents and optimized reaction conditions to improve yield and stereoselectivity.

- Industrial methods focus on scalable processes involving one-pot reactions and efficient purification steps to reduce cost and environmental impact.

- Use of organic bases such as triethylamine and solvents like dichloromethane or toluene is common in these syntheses.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Fluorination of cyclopropyl precursors | Electrophilic fluorination using Selectfluor or NFSI | High regioselectivity | Requires careful control to avoid over-fluorination |

| Cyclopropanation of fluoroalkenes | Carbene addition to fluoroalkenes | Direct introduction of fluorocyclopropyl ring | Sensitive to reaction conditions, moderate yields |

| Nucleophilic coupling | Organolithium or Grignard reagents with keto-esters | Effective C-C bond formation | Requires strict anhydrous conditions |

| Enolate alkylation | Reaction of enolate with fluorocyclopropyl halide | Good stereocontrol possible | Side reactions possible, lower yields |

| Stereochemical control | Use of chiral catalysts and temperature control | High trans isomer selectivity | Catalyst cost and availability |

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity :

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate has been investigated for its potential antimicrobial properties. Case studies have shown that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound may also possess similar effects. -

Anti-inflammatory Properties :

Research indicates that derivatives of this compound could inhibit inflammatory cytokines, which are critical in the treatment of diseases like arthritis and other inflammatory conditions. The structural similarity to known anti-inflammatory agents supports this hypothesis .

Synthetic Applications

-

Building Block in Organic Synthesis :

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new pharmaceuticals and agrochemicals. -

Polymerization Processes :

This compound can be used in copolymerization reactions to produce advanced materials with tailored properties. Studies have demonstrated its effectiveness when incorporated into copolymers, enhancing material strength and stability .

Table 1: Comparative Analysis of Antimicrobial Activity

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Compound A | Staphylococcus aureus | 16 µg/mL |

| Similar Compound B | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Acrylate Copolymer | This compound | Increased tensile strength |

| Styrene Copolymer | This compound | Improved thermal stability |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-negative bacteria, supporting its potential use in developing new antibiotics . -

Case Study on Polymer Applications :

Research conducted on copolymers incorporating this compound showed enhanced mechanical properties compared to traditional polymers, indicating its utility in industrial applications where material performance is critical .

Mechanism of Action

The mechanism of action of Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclopropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related β-keto esters, emphasizing substituent effects, synthetic utility, and physicochemical properties.

Structural and Electronic Comparisons

Physicochemical Properties

- Solubility and Polarity: Fluorinated aromatic derivatives (e.g., ) typically exhibit lower solubility in nonpolar solvents due to increased dipole moments. The fluorocyclopropyl group may improve solubility in semi-polar media compared to purely aliphatic trifluoromethyl analogs.

- Thermal Stability : Cyclopropane rings are inherently strained, but fluorination can mitigate ring-opening reactions. Trifluoromethyl-substituted esters () demonstrate superior thermal stability due to strong C–F bonds.

Biological Activity

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H13F O3

- Molecular Weight : 210.22 g/mol

- CAS Number : 1479-24-9

The compound features a cyclopropyl group with a fluorine substituent, which is significant for its biological interactions.

Mechanisms of Biological Activity

-

Anti-inflammatory Properties :

This compound has been studied for its ability to inhibit the production of inflammatory cytokines. This effect is particularly relevant in the context of diseases mediated by the p38 MAPK pathway, where modulation can lead to therapeutic benefits in inflammatory conditions . -

Antimicrobial Activity :

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy against resistant strains is under investigation, highlighting its potential as a novel antimicrobial agent . -

Cell Cycle Regulation :

The compound has shown promise in influencing cell cycle progression and apoptosis in cancer cells. By targeting specific pathways involved in cell proliferation, it may serve as a candidate for cancer therapeutics .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest that the compound may be effective in managing conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Future Directions

Research on this compound is ongoing, with several avenues being explored:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding of its pharmacodynamics.

- Clinical Trials : Future clinical trials will be crucial to assess safety, efficacy, and optimal dosing regimens.

- Structural Modifications : Investigating derivatives of this compound may lead to enhanced biological activity or reduced side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl trans-3-(2-fluorocyclopropyl)-3-oxopropanoate?

The compound can be synthesized via condensation reactions using malonate derivatives. For example:

- React dilithiomonoethylmalonate with a fluorinated electrophile (e.g., 2-fluorocyclopropanecarbonyl chloride) at low temperatures (-78°C) to form the β-ketoester backbone .

- Alternative routes include diazo compound couplings , as seen in Rh(III)-catalyzed C–H functionalization, where ethyl diazo derivatives react with fluorinated substrates to form cyclopropane-containing products . Key purification steps involve column chromatography (silica gel, ethyl acetate/hexane) and characterization via H/C NMR and HRMS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- H NMR : Identify fluorocyclopropyl protons (δ ~5.8–6.0 ppm, coupling constants for geminal F-H interactions) and ester ethyl groups (δ 1.2–1.3 ppm for CH, δ 4.2–4.3 ppm for CH) .

- F NMR : Detect fluorinated substituents (δ -120 to -110 ppm for cyclopropyl-F).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700–1750 cm) and ester C–O bonds (~1250 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-HRMS for exact mass matching) .

Q. How does the fluorocyclopropyl group influence the compound’s physical properties?

The electron-withdrawing fluorine increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Michael reactions). The cyclopropane ring introduces steric strain , potentially lowering melting points and increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Chiral Catalysts : Use Rh(III) complexes with cyclopentadienyl (Cpx) ligands to induce asymmetry during C–H activation/cyclopropanation steps, achieving enantiomeric excess (ee) >90% .

- Chiral Auxiliaries : Attach temporary stereochemical guides (e.g., Evans oxazolidinones) to the ketoester, followed by auxiliary removal post-cyclopropane formation .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic mixture .

Q. How can mechanistic studies resolve contradictions in reaction yields under varying conditions?

- Control Experiments : Compare yields using Rh(III) vs. Pd(II) catalysts; Rh(III) often provides higher selectivity due to lower propensity for β-hydride elimination .

- Solvent Effects : Polar solvents (e.g., MeCN) stabilize transition states in cyclopropanation, while non-polar solvents (toluene) may favor side reactions (e.g., dimerization) .

- Temperature Optimization : Lower temperatures (-20°C to 0°C) suppress decomposition of diazo intermediates, improving yields by 15–20% .

Q. What are the applications of this compound in medicinal chemistry?

- Drug Intermediate : Serve as a precursor for fluorinated pyrimidinones (e.g., via guanidine condensation), which are explored as kinase inhibitors or antiviral agents .

- Probe Molecules : The fluorocyclopropyl group acts as a F NMR tag for studying protein-ligand interactions or metabolic stability .

Data Analysis & Optimization

Q. How to troubleshoot low yields in cyclopropanation reactions?

- Catalyst Loading : Increase Rh(III) catalyst from 2 mol% to 5 mol% to enhance turnover.

- Additive Screening : Additives like AgSbF (10 mol%) improve catalyst stability by scavenging halide ions .

- Substrate Purity : Ensure the fluorinated electrophile is anhydrous (use molecular sieves) to prevent hydrolysis .

Q. What computational methods predict the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.